molecular formula C8H6FNO B12963238 4-Fluorobenzofuran-5-amine

4-Fluorobenzofuran-5-amine

Cat. No.: B12963238
M. Wt: 151.14 g/mol
InChI Key: FCNSREMJBVWAPO-UHFFFAOYSA-N
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Description

4-Fluorobenzofuran-5-amine is a chemical compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzofuran-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Bromination: 4-Fluoro-3-methylphenol is brominated to obtain 3-bromo-4-fluorophenol.

    O-Alkylation: The brominated compound undergoes O-alkylation to form 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene.

    Cyclization: The intermediate is cyclized using polyphosphoric acid (PPA) to yield 4-bromo-5-fluorobenzofuran.

    Azidation or Ammonolysis: The brominated benzofuran is then subjected to azidation or ammonolysis to introduce the amine group.

    Reduction: The final step involves the reduction of the azide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzofuran-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Fluorobenzofuran-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals .

Mechanism of Action

The mechanism of action of 4-Fluorobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzofuran-5-amine is unique due to the presence of both the fluorine atom and the amine group. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amine group can increase its reactivity and potential for forming hydrogen bonds. These properties make this compound a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-1-benzofuran-5-amine

InChI

InChI=1S/C8H6FNO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2

InChI Key

FCNSREMJBVWAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1N)F

Origin of Product

United States

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